molecular formula C11H11NO B8574848 4-Allyl-3-methoxybenzonitrile

4-Allyl-3-methoxybenzonitrile

Cat. No.: B8574848
M. Wt: 173.21 g/mol
InChI Key: ANDZEDLTCPUGQS-UHFFFAOYSA-N
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Description

Contextual Significance of Benzonitrile (B105546) Frameworks in Chemical Research

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. atamankimya.comwikipedia.org The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical plasticity makes benzonitriles valuable intermediates in the synthesis of complex molecules. atamankimya.comresearchgate.net Furthermore, the benzonitrile moiety itself is a key pharmacophore in numerous biologically active compounds, contributing to their binding affinity and pharmacokinetic properties. ontosight.ai The aromatic nature of the ring provides a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, a crucial aspect of rational drug design.

Strategic Importance of Allylic and Methoxy (B1213986) Functional Groups in Molecular Synthesis and Design

The allyl and methoxy groups appended to the benzonitrile core of 4-Allyl-3-methoxybenzonitrile are not merely passive substituents; they impart distinct and valuable properties to the molecule.

The allyl group (–CH₂–CH=CH₂) is a highly versatile functional group in organic synthesis. taylorandfrancis.comwikipedia.org Its double bond can participate in a wide range of reactions, including additions, oxidations, and cycloadditions. wikipedia.org The allylic position is also activated for radical reactions and can be a site for further functionalization. wikipedia.org In medicinal chemistry, the incorporation of an allyl group can influence a molecule's metabolic stability and its interaction with biological targets. nih.govacs.org The reactivity of the allyl group makes it a key component for creating covalent inhibitors and for introducing conformational constraints within a molecule. acs.orgfiveable.me

The methoxy group (–OCH₃) significantly influences the electronic and physical properties of a molecule. As an electron-donating group, it can modulate the reactivity of the aromatic ring and adjacent functional groups. nih.govtandfonline.com In drug discovery, the methoxy group is often introduced to improve metabolic stability, enhance binding to target proteins, and optimize physicochemical properties such as solubility and lipophilicity. nih.govtandfonline.comconsensus.appdrughunter.comtandfonline.com Its ability to act as a hydrogen bond acceptor without significantly increasing the polar surface area is a particularly advantageous feature in molecular design. tandfonline.com

Overview of Current Research Trajectories Involving this compound and Related Chemical Entities

While direct research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of research contexts. The synthesis and functionalization of substituted benzonitriles are ongoing areas of investigation, with a focus on developing more efficient and selective catalytic methods. researchgate.net For instance, the synthesis of related compounds like 3-allyl-4-methoxybenzaldehyde (B1287825) has been described, providing a potential precursor for the target molecule. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methoxy-4-prop-2-enylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-3-4-10-6-5-9(8-12)7-11(10)13-2/h3,5-7H,1,4H2,2H3

InChI Key

ANDZEDLTCPUGQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)CC=C

Origin of Product

United States

Synthetic Methodologies for 4 Allyl 3 Methoxybenzonitrile and Its Analogs

Direct Synthesis Approaches to the 4-Allyl-3-methoxybenzonitrile Skeleton

Direct synthesis strategies aim to construct the this compound framework by forming key bonds on a pre-existing benzonitrile (B105546) ring. These methods often employ transition-metal-catalyzed cross-coupling reactions, which are valued for their efficiency and functional group tolerance.

Regioselective Introduction of the Allyl Moiety on Substituted Benzonitriles

The regioselective installation of an allyl group at the C-4 position of a 3-methoxybenzonitrile (B145857) precursor is a critical step. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation. wikipedia.orgwikipedia.org Reactions such as the Suzuki and Stille couplings allow for the precise formation of a carbon-carbon bond between the aromatic ring and the allyl group. wikipedia.orgorganic-chemistry.org

For a Suzuki coupling, a halogenated precursor, such as 4-bromo-3-methoxybenzonitrile (B54132), is reacted with an allylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The choice of ligands for the palladium catalyst can be crucial for reaction efficiency. The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the allylboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Alternatively, the Stille coupling utilizes an organotin reagent, such as allyltributylstannane, to couple with the aryl halide. wikipedia.orgorganic-chemistry.orgharvard.edu While effective, the primary drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org The reaction mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The choice between these methods often depends on the availability of starting materials, functional group compatibility, and tolerance for residual tin impurities. organic-chemistry.orgharvard.edu

Recent advancements have also explored the direct C-H functionalization of arenes, which could provide a more atom-economical route by avoiding the pre-functionalization of the benzonitrile with a halogen. ulb.ac.be

Stereochemical Considerations in Allyl Group Formation and Attachment

In the synthesis of this compound, the allyl group itself (–CH₂–CH=CH₂) does not introduce a new stereocenter upon attachment to the aromatic ring. However, the stereochemistry of the reaction intermediates, particularly in palladium-catalyzed processes, is a subject of detailed study. nih.govacs.org

The catalytic cycle of a palladium-catalyzed allylation involves the formation of a η³-allyl palladium intermediate. nih.gov This intermediate can exist in exo and endo isomeric forms, which are often in rapid equilibrium. nih.gov While this does not affect the final structure of this compound, in cases where substituted allyl groups (e.g., a crotyl group) are used, the stereochemistry of these intermediates can dictate the E/Z geometry of the resulting alkene in the product. The stereochemical outcome is influenced by factors such as the ligand on the palladium catalyst and the reaction conditions, which control the relative rates of isomerization and nucleophilic attack. acs.orgarkat-usa.org

Methodologies for Methoxy (B1213986) Group Incorporation

The methoxy group can be introduced onto the benzonitrile scaffold at various stages of the synthesis. A common and direct method is the Williamson ether synthesis, which involves the methylation of a corresponding phenolic precursor. For instance, 4-allyl-3-hydroxybenzonitrile can be deprotonated with a suitable base (e.g., potassium carbonate) and subsequently treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to yield the target methoxy derivative.

Precursor Chemistry and Intermediate Transformations

An alternative synthetic paradigm involves the use of a precursor molecule where a functional group at the C-4 position is transformed into the required allyl moiety in a later step. This approach is particularly useful when the precursor is more accessible or when its functional group facilitates other desired transformations.

Preparation of 4-Formyl-3-methoxybenzonitrile (B1591161) and its Utility in Synthesis

4-Formyl-3-methoxybenzonitrile is a key intermediate whose aldehyde functionality serves as a versatile handle for elaboration into the allyl group. Several methods for its preparation have been reported.

One highly efficient method involves the bromination of 4-methyl-3-methoxybenzonitrile to form 3-methoxy-4-(dibromomethyl)benzonitrile, followed by hydrolysis using silver nitrate (B79036) in an ethanol/water mixture to furnish the aldehyde in high yield. chemicalbook.com Another route is the oxidative cleavage of an acrylate (B77674) precursor, such as tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, using reagents like sodium metaperiodate with a catalytic amount of osmium tetroxide. chemicalbook.com

MethodKey ReagentsConditionsYield (%)Scale SuitabilityReference
Bromination/Hydrolysis N-Bromosuccinimide, Silver NitrateRefluxing EtOH/H₂O~99%Lab and Industrial chemicalbook.com
Oxidative Cleavage NaIO₄, OsO₄ (cat.), BTEACRoom Temp, H₂O/THF~71%Lab Scale chemicalbook.com
A comparison of common synthetic methods for 4-formyl-3-methoxybenzonitrile.

Once obtained, the formyl group of this intermediate can be converted to an allyl group. A potential pathway is through the Wittig reaction. masterorganicchemistry.comwikipedia.orgvisualizeorgchem.com Treatment of the aldehyde with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce the corresponding terminal alkene (4-vinyl-3-methoxybenzonitrile). wikipedia.org Subsequent steps would be required to convert the vinyl group to an allyl group. A more direct conversion involves the reaction of the aldehyde with an organometallic reagent like allylmagnesium bromide (a Grignard reagent) to form a secondary alcohol. This alcohol can then be deoxygenated through methods such as the Barton-McCombie reaction to afford the final allyl group.

Derivatization of Halogenated Benzonitrile Precursors

The use of halogenated benzonitriles as precursors is a cornerstone of modern synthetic chemistry, primarily due to their reactivity in palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org A synthetic route to this compound can be effectively designed starting from a precursor such as 4-bromo-3-methoxybenzonitrile or 4-iodo-3-methoxybenzonitrile.

These precursors can undergo coupling with various allylating agents. The choice of the coupling partner and reaction conditions allows for a high degree of control over the synthesis. The Suzuki-Miyaura and Stille cross-coupling reactions are particularly prevalent. wikipedia.orgorganic-chemistry.org

Coupling ReactionAllylating AgentTypical Catalyst SystemBase/AdditiveReference
Suzuki-Miyaura Allylboronic acid or pinacol (B44631) esterPd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, KOH wikipedia.orgorganic-chemistry.org
Stille AllyltributylstannanePd(PPh₃)₄, Pd₂(dba)₃CuI, CsF (optional) organic-chemistry.orgharvard.edunih.gov
Summary of cross-coupling reactions for the synthesis of allylated benzonitriles from halogenated precursors.

The Suzuki-Miyaura coupling is often favored due to the lower toxicity and environmental impact of boronic acid reagents compared to the organostannanes used in the Stille reaction. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild, and a wide variety of functional groups are tolerated, making this a robust and versatile method for installing the allyl group. wikipedia.orgresearchgate.net For example, the coupling of an aryl bromide with an allylboronic acid pinacol ester can be achieved with high regioselectivity using specific palladium catalysts and ligands. organic-chemistry.org

Synthesis of Benzonitrile-Derived Nitrile Oxides

Benzonitrile-derived nitrile oxides are valuable reactive intermediates in organic synthesis, often utilized in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings like isoxazoles and isoxazolines. nih.govmdpi.comijpcbs.com The generation of these nitrile oxides can be accomplished through several methods, with the most common being the dehydrohalogenation of hydroximoyl chlorides or the direct oxidation of aldoximes. beilstein-journals.org

Aryl nitrile oxides are typically prepared by the chlorination of aldoximes, followed by dehydrohalogenation of the resulting hydroximoyl chlorides, or through direct oxidative dehydrogenation of the aldoximes. beilstein-journals.org For instance, the oxidation of an aldoxime using a hypervalent iodine reagent, such as diacetoxyiodobenzene (B1259982), provides a mild method for generating aryl nitrile oxides that can be trapped in situ by various dipolarophiles to form aryl isoxazolines. beilstein-journals.org This method has been shown to be compatible with sensitive functional groups like boronate esters. beilstein-journals.org Another approach involves the use of chloramine-T in an alcohol solvent to catalytically oxidize aldoximes, leading to the in situ generation of nitrile oxides. ijpcbs.com

These generated nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with a variety of alkenes and alkynes. nih.govbeilstein-journals.org The regioselectivity of these cycloadditions is a key consideration, with monosubstituted and 1,1-disubstituted alkenes generally yielding 5-substituted and 5,5-disubstituted isoxazolines, respectively. beilstein-journals.org However, with certain substrates like trans-β-methylstyrene, a mixture of regioisomers can be formed. beilstein-journals.org The use of transition metal catalysts, such as ruthenium(II), can promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, offering a route to 3,4-diaryl substituted isoxazoles, which are precursors to compounds with potential biological activity. nih.gov

Advanced Catalytic Strategies in this compound Synthesis

Advanced catalytic strategies play a crucial role in the efficient synthesis of complex molecules like this compound. These methods often involve the use of transition metal catalysts to facilitate key bond-forming reactions with high selectivity and yield.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. researchgate.net These reactions typically involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Various cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, have been widely applied in the synthesis of a diverse range of organic compounds, including pharmaceuticals and natural products. researchgate.netnih.govresearchgate.net

In the context of synthesizing analogs of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. For example, the Suzuki-Miyaura coupling can be used to form biaryl structures, a key feature in many biologically active molecules. nih.gov This reaction typically couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govunistra.fr The choice of ligands, solvents, and reaction conditions is critical for achieving high yields and selectivity. nih.govmdpi.com For instance, the synthesis of 4-benzyl-3-methoxybenzonitrile has been achieved through a C(sp2)-C(sp3) cross-coupling reaction. doi.org Allyl-allyl cross-coupling reactions have also emerged as a powerful tool for forming 1,5-diene motifs, which are present in numerous natural products. rsc.org

Table 1: Examples of Cross-Coupling Reactions in the Synthesis of Benzonitrile Derivatives

Reactant 1Reactant 2Catalyst/ReagentsProductReference
Quinoline/Naphthalene derivative3-chloro-phenyl-boronic acidPdCl2(dppf)·CH2Cl2, K2CO3Biaryl ester derivative nih.gov
Aryl halideOrganozinc reagentPalladium or Nickel catalystAryl-aryl coupled product researchgate.net
2-bromo-3-picolineBoronic acidPd(dppf)Cl2, K2CO3Functionalized biaryl precursor nih.gov
Aryl halide/triflateOrganoboron compoundPalladium catalyst, BaseBiaryl compound nih.govunistra.fr

This table presents a selection of cross-coupling reactions relevant to the synthesis of complex benzonitrile derivatives.

Tandem reactions, also known as domino or cascade reactions, involve multiple bond-forming events occurring in a single pot without the isolation of intermediates. researchgate.netnih.gov These sequences offer significant advantages in terms of synthetic efficiency by reducing the number of purification steps, saving time and resources, and minimizing waste. organic-chemistry.orglidsen.com

The synthesis of nitriles, including benzonitrile derivatives, can be achieved through tandem processes. One such strategy involves a tandem TBAB-catalyzed substitution and a subsequent oxidative rearrangement of benzyl (B1604629) and allyl halides. organic-chemistry.org Another approach is the one-pot conversion of aldehydes to nitriles, which can be accomplished through various methods. For example, a chemo-enzymatic cascade reaction has been developed to synthesize nitriles from aldehydes in a biphasic system. rsc.org A facile and efficient one-pot conversion of aldehydes to nitriles can also be achieved using triphosgene, which assists in the dehydration of an intermediate oxime. lidsen.comsemanticscholar.org This method has been successfully applied to the synthesis of 4-hydroxy-3-methoxybenzonitrile (B1293924) from vanillin. semanticscholar.orglidsen.com

Furthermore, tandem sequences can be designed to construct more complex heterocyclic structures. For instance, a copper-catalyzed difluoroalkylation of an alkene followed by nitrile insertion and cyclization has been reported for the synthesis of difluorinated bicyclic amidines. acs.org Another example is a tandem halogenation/Michael-initiated ring-closing reaction of α,β-unsaturated nitriles and activated methylene (B1212753) compounds to produce functionalized cyclopropanes. nih.gov These advanced tandem strategies highlight the continuous development of efficient and elegant methods for the synthesis of functionalized nitrile-containing molecules.

Chemical Reactivity and Transformation Pathways of 4 Allyl 3 Methoxybenzonitrile

Reactions of the Nitrile Functional Group

The electron-withdrawing nature of the nitrile group (-C≡N) renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to several important transformations.

Reduction of the Nitrile to Amine Derivatives

The reduction of the nitrile group in 4-allyl-3-methoxybenzonitrile to a primary amine, (4-allyl-3-methoxyphenyl)methanamine, is a fundamental transformation. This conversion can be effectively achieved using powerful reducing agents.

Detailed Research Findings:

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgpressbooks.pub The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine anion, which is further reduced to the amine. libretexts.org While specific studies on this compound are not prevalent, research on analogous compounds such as 4-methoxybenzonitrile (B7767037) demonstrates the feasibility of this transformation. For instance, 4-methoxybenzonitrile can be successfully reduced to 4-methoxybenzylamine. researchgate.netacs.org

Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which has been shown to reduce a variety of aromatic nitriles to their corresponding primary amines in high yields. researchgate.netorganic-chemistry.org For benzonitriles bearing electron-donating groups, such as the methoxy (B1213986) group, the reaction may require heating in a solvent like tetrahydrofuran (B95107) (THF) to achieve complete reduction. researchgate.netacs.org Hydrogenation using a ruthenium catalyst in the presence of ammonia (B1221849) is another effective method for converting nitriles to primary amines. google.com

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

Reagent Typical Conditions Product Reference(s)
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous workup Primary Amine libretexts.orgpressbooks.pub
Diisopropylaminoborane/LiBH₄ THF, reflux Primary Amine researchgate.netorganic-chemistry.org

Hydrolytic Transformations to Carboxylic Acid Derivatives

The nitrile group can undergo hydrolysis to yield a carboxylic acid, a transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. libretexts.org

Detailed Research Findings:

In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which is then further hydrolyzed to the corresponding carboxylic acid, 4-allyl-3-methoxybenzoic acid, and ammonium. libretexts.orgpressbooks.pub

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org This amide then undergoes further base-catalyzed hydrolysis to yield the carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.orgchemistrysteps.com

Table 2: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

Catalyst Key Steps Final Product Reference(s)
Acid (e.g., H₂SO₄, HCl) Protonation, nucleophilic attack by H₂O, formation of amide intermediate Carboxylic Acid libretexts.orgpressbooks.pub

Amidation Reactions (e.g., Ritter Reaction)

The Ritter reaction provides a method for the synthesis of N-substituted amides from nitriles. organic-chemistry.orgmissouri.edu This reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid. organic-chemistry.org

Detailed Research Findings:

In the context of this compound, the Ritter reaction would involve the generation of a stable carbocation, for example, from tert-butanol (B103910) in the presence of sulfuric acid. The nitrile nitrogen then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of this intermediate yields the corresponding N-tert-butyl-4-allyl-3-methoxybenzamide. organic-chemistry.orgmissouri.edu The reaction is applicable to a wide range of nitriles and carbocation precursors. irb.hr Recent developments have also explored mechanochemical methods for the Ritter reaction, offering a rapid and efficient approach at room temperature. irb.hr

Table 3: The Ritter Reaction

Reactants Catalyst Intermediate Product Reference(s)

Generation of Nitrile Oxides from Benzonitrile (B105546) Precursors

Nitrile oxides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings like isoxazoles and isoxazolines. imamu.edu.sarushim.ru

Detailed Research Findings:

The generation of a nitrile oxide from a benzonitrile precursor typically involves the corresponding aldoxime. For this compound, this would first require its conversion to 4-allyl-3-methoxybenzaldehyde, followed by reaction with hydroxylamine (B1172632) to form 4-allyl-3-methoxybenzaldehyde oxime. Subsequent oxidation of the aldoxime, for instance with a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (DIB), can cleanly generate the this compound oxide in situ. beilstein-journals.org This nitrile oxide can then be trapped by a dipolarophile, such as an alkene or alkyne, to yield the corresponding cycloaddition product. imamu.edu.sabeilstein-journals.org For example, reaction with an alkene would produce an isoxazoline (B3343090) derivative. imamu.edu.sa

Reactivity of the Allylic Moiety

The allyl group (-CH₂-CH=CH₂) in this compound offers another site for chemical modification, most notably through isomerization.

Isomerization Studies of the Allyl Group to Propenyl Derivatives

The isomerization of an allyl group to a more thermodynamically stable propenyl group is a well-established transformation that can be catalyzed by various reagents.

Detailed Research Findings:

The migration of the double bond in allylarenes to form the corresponding propenylarenes can be achieved using transition metal catalysts or strong bases. While specific studies on this compound are not widely documented, the isomerization of structurally similar allylbenzenes is a common reaction. This transformation extends the conjugation of the double bond with the aromatic ring, providing a thermodynamic driving force. This isomerization would convert this compound into 4-(prop-1-en-1-yl)-3-methoxybenzonitrile. This resulting propenyl derivative can then participate in further reactions, such as oxidation or polymerization.

Table 4: Summary of Compound Names

Compound Name
(4-allyl-3-methoxyphenyl)methanamine
4-allyl-3-methoxybenzaldehyde
4-allyl-3-methoxybenzaldehyde oxime
This compound
This compound oxide
4-allyl-3-methoxybenzoic acid
4-methoxybenzonitrile
4-methoxybenzylamine
4-(prop-1-en-1-yl)-3-methoxybenzonitrile
Diisopropylaminoborane
Lithium aluminum hydride
N-tert-butyl-4-allyl-3-methoxybenzamide
tert-butanol

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides)

The allyl group of this compound serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.org Specifically, the reaction with nitrile oxides, which act as 1,3-dipoles, is a widely utilized method for synthesizing 2-isoxazolines. imamu.edu.sa

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrile oxide adds across the double bond of the allyl group. wikipedia.org Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides via base-mediated dehydrohalogenation or from aldoximes by oxidation. imamu.edu.samdpi.com The regioselectivity of the cycloaddition to terminal alkenes like the allyl group generally leads to the formation of 5-substituted 2-isoxazolines. researchgate.net In the context of this compound, this would result in the formation of a 3,5-disubstituted isoxazoline, where the substituent at the 5-position is the -(4-cyano-2-methoxyphenyl)methyl group. The reaction is influenced by the electronic properties of both the dipole and the dipolarophile, with frontier molecular orbital (FMO) theory often used to predict the outcome. wikipedia.orgresearchgate.net

The resulting isoxazoline ring is a valuable synthetic intermediate itself, as it can be cleaved under reductive conditions to yield γ-amino alcohols or β-hydroxy ketones, effectively serving as a masked aldol (B89426) reaction. wikipedia.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition with Allylbenzene Derivatives and Nitrile Oxides

Allyl-Containing SubstrateNitrile Oxide Precursor/SourceReaction ConditionsMajor Product TypeReference
Allyl alcoholp-Methoxybenzohydroximoyl chlorideEt₂Zn, (R,R)-DIPT, CHCl₃, 0 °C(R)-5-(hydroxymethyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole oup.com
Allyl alcoholVarious aromatic/aliphatic hydroximoyl chloridesEt₂Zn, (R,R)-DIPT, 1,4-dioxaneChiral 5-(hydroxymethyl)-3-substituted-2-isoxazolines oup.com
Dimethyl-2-methylene glutarateVarious aldoximesDiacetoxyiodobenzene, MicrowaveIsoxazoline-derived dimethyl carboxylates mdpi.com
Generic Alkene (R-CH=CH₂)Alkyl carbonocyanidate (B8670145) N-oxide (from dialkyl nitromalonate)Thermal decomposition in mesityleneMethoxycarbonyl-substituted 2-isoxazolines oup.com

Olefin Metathesis and Related Olefinic Transformations

The terminal alkene of the allyl group in this compound is a suitable substrate for olefin metathesis reactions. This catalytic process, which involves the redistribution of olefinic bonds, is a cornerstone of modern organic synthesis for forming new carbon-carbon double bonds. sigmaaldrich.com The most common applications involving a mono-substituted terminal olefin like the one in this compound are cross-metathesis (CM) and, if another olefin is present in a tethered molecule, ring-closing metathesis (RCM). harvard.edulibretexts.org

Cross-Metathesis (CM): In CM, this compound can react with a second olefin in the presence of a catalyst, typically a well-defined ruthenium-based complex like Grubbs' first, second, or third-generation catalysts or Hoveyda-Grubbs catalysts. harvard.educaltech.edu This reaction would produce a new, substituted internal olefin, with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. harvard.edu The choice of catalyst and reaction partner influences the selectivity and efficiency of the transformation. For instance, reacting this compound with an acrylate (B77674) ester could yield an α,β-unsaturated ester, a valuable functional group for further transformations.

Self-Metathesis: In the absence of a different cross-partner, this compound could undergo self-metathesis, leading to the formation of a symmetrical dimer, 1,6-bis(4-cyano-2-methoxyphenyl)hex-3-ene, and ethylene.

The functional group tolerance of modern ruthenium catalysts means that the nitrile and methoxy groups on the aromatic ring are generally compatible with the reaction conditions required for metathesis. sigmaaldrich.comcaltech.edu

Table 2: Potential Olefin Metathesis Reactions of this compound

Metathesis TypeReaction PartnerCatalyst ExamplePotential Product StructureReference
Cross-MetathesisStyreneGrubbs II Catalyst1-(4-Cyano-2-methoxyphenyl)-4-phenyl-1-butene harvard.edu
Cross-MetathesisMethyl acrylateHoveyda-Grubbs II CatalystMethyl 4-(4-cyano-2-methoxyphenyl)but-2-enoate sigmaaldrich.comharvard.edu
Self-MetathesisNone (self-reaction)Grubbs I or II Catalyst1,6-bis(4-Cyano-2-methoxyphenyl)hex-3-ene harvard.edu
Isomerization (Side Reaction)NoneGrubbs II Catalyst (in MeOH, heat)3-Methoxy-4-(prop-1-en-1-yl)benzonitrile sigmaaldrich.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the combined directing effects of the three existing substituents. masterorganicchemistry.com

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

Allyl group (-CH₂CH=CH₂): A weakly activating, ortho, para-directing group.

Nitrile group (-CN): A strongly deactivating, meta-directing group.

The powerful activating and directing effect of the methoxy group at C-3 dominates the reactivity of the ring. It strongly directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). However, the C-4 position is already substituted by the allyl group. Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions. The allyl group also directs ortho (to C-5) and para (to C-1, which is substituted). The nitrile group directs meta (to C-3 and C-5).

Considering these effects, the most favorable positions for electrophilic attack are C-2 and C-6, which are ortho to the strongly activating methoxy group. The C-5 position is ortho to the allyl group and meta to the deactivating nitrile group, making it less reactive than C-2 and C-6. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily the 2-substituted or 6-substituted product, or a mixture thereof, depending on steric hindrance. makingmolecules.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on this molecule is less favorable under typical conditions. masterorganicchemistry.com The SNAr mechanism, a common pathway for NAS, requires two key features: a potent electron-withdrawing group (like the nitrile) to activate the ring and a good leaving group (such as a halide) at a position ortho or para to it. libretexts.org this compound lacks a conventional leaving group. While the nitrile group at C-1 is strongly electron-withdrawing, displacing groups like hydride (H), methoxide, or the allyl anion is not a facile process. dalalinstitute.com Such reactions would require extremely harsh conditions or alternative mechanisms, such as those involving radical intermediates (SRN1) or benzyne (B1209423) formation, which are not considered common transformation pathways for this substrate. dalalinstitute.com

Derivatization and Functional Group Interconversions of this compound

The three distinct functional groups on this compound allow for a wide array of selective transformations, enabling its use as a versatile synthetic building block. scribd.comimperial.ac.uk

Reactions of the Allyl Group:

Isomerization: The terminal double bond can be isomerized to the thermodynamically more stable internal position to form 3-methoxy-4-(prop-1-en-1-yl)benzonitrile using ruthenium or rhodium catalysts. researchgate.net

Oxidation: The alkene can be oxidized to an epoxide using peroxy acids like m-CPBA, or dihydroxylated to a vicinal diol using reagents like osmium tetroxide.

Reduction: Catalytic hydrogenation can saturate the double bond to yield 4-propyl-3-methoxybenzonitrile.

Reactions of the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield 4-allyl-3-methoxybenzamide and, upon further reaction, 4-allyl-3-methoxybenzoic acid. vanderbilt.edu

Reduction: The nitrile can be reduced to a primary amine, (4-allyl-3-methoxyphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Reactions of the Methoxy Group:

Ether Cleavage: The methyl ether can be cleaved to reveal the corresponding phenol, 4-allyl-3-hydroxybenzonitrile, using strong protic acids like HBr or Lewis acids such as BBr₃.

These interconversions allow for the strategic modification of the molecule to access a diverse range of derivatives. slideshare.net

Table 3: Summary of Functional Group Interconversions for this compound

Functional GroupTransformationReagent(s)ProductReference
AllylOxidation (Epoxidation)m-CPBA2-((4-Cyano-2-methoxyphenyl)methyl)oxirane imperial.ac.uk
AllylOxidation (Dihydroxylation)OsO₄, NMO1-(4-Cyano-2-methoxyphenyl)propane-2,3-diol imperial.ac.uk
AllylReductionH₂, Pd/C4-Propyl-3-methoxybenzonitrile imperial.ac.uk
NitrileHydrolysis to Carboxylic AcidH₃O⁺, heat or NaOH, H₂O, heat4-Allyl-3-methoxybenzoic acid vanderbilt.edu
NitrileReduction to AmineLiAlH₄ then H₂O(4-Allyl-3-methoxyphenyl)methanamine vanderbilt.edu
MethoxyEther CleavageBBr₃ or HBr4-Allyl-3-hydroxybenzonitrile acs.org

Structure Reactivity Relationship Srr Investigations

Electronic Effects of Substituents on Reaction Pathways and Selectivity

The electronic landscape of the aromatic ring in 4-Allyl-3-methoxybenzonitrile is significantly influenced by the cumulative effects of its three substituents. The methoxy (B1213986) group (-OCH₃) at the C3 position is a potent electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

Conversely, the nitrile group (-CN) at the C1 position is a strong electron-withdrawing group through both inductive and resonance effects. The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework (inductive effect), and the pi system of the cyano group can withdraw electron density via resonance.

In the context of electrophilic aromatic substitution, the directing effects of these substituents are paramount. The powerful electron-donating methoxy group is an ortho, para-director, activating the positions adjacent (ortho) and opposite (para) to it. The allyl group is also an ortho, para-director. However, the nitrile group is a meta-director, deactivating the ring and directing incoming electrophiles to the position meta to it.

Given the substitution pattern of this compound, the positions for electrophilic attack are C2, C5, and C6. The C2 and C6 positions are ortho to the allyl group and meta to the methoxy and nitrile groups. The C5 position is ortho to the methoxy group and meta to the allyl and nitrile groups. The strong activating and ortho, para-directing effect of the methoxy group would likely dominate, favoring substitution at the C5 position.

Substituent Position Electronic Effect Directing Effect
Nitrile (-CN)C1Electron-withdrawingMeta
Methoxy (-OCH₃)C3Electron-donatingOrtho, Para
Allyl (-CH₂CH=CH₂)C4Weakly electron-donatingOrtho, Para

Steric Influences on Regioselectivity and Diastereoselectivity in Chemical Reactions

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions, plays a crucial role in the reactivity of this compound. The allyl and methoxy groups, while not excessively bulky, can influence the regioselectivity of reactions by sterically shielding certain positions on the aromatic ring.

In electrophilic aromatic substitution reactions, while the electronic effects of the methoxy group strongly favor substitution at the C5 position (ortho to the methoxy group), the C2 position is also electronically activated. However, the C2 position is flanked by the nitrile and methoxy groups, creating a more sterically congested environment compared to the C5 position. Therefore, it is anticipated that electrophilic attack will predominantly occur at the C5 position due to a combination of favorable electronic activation from the methoxy group and lower steric hindrance.

Position on Benzene Ring Adjacent Groups Relative Steric Hindrance Predicted Regioselectivity for Electrophilic Attack
C2Nitrile, MethoxyHighLess favored
C5AllylModerateMore favored
C6AllylModerateLess favored (electronically)

Conformational Analysis and its Impact on Molecular Reactivity and Interaction

The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the methoxy and allyl groups to the benzene ring, can significantly impact its reactivity and intermolecular interactions.

The methoxy group is known to have a preference for a planar conformation with the aromatic ring to maximize resonance stabilization. However, steric interactions with adjacent substituents can lead to deviations from planarity. In this compound, the methoxy group at C3 is ortho to the allyl group at C4.

The allyl group, connected to the aromatic ring by a sp³-hybridized carbon, has considerable rotational freedom. The orientation of the double bond relative to the plane of the benzene ring is a key conformational feature. Studies on structurally similar compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), have shown through computational methods that different stable conformers exist, arising from the rotation of the allyl and methoxy groups. researchgate.net These different conformations can present distinct steric environments and may influence the accessibility of the aromatic ring and the allyl double bond to reacting species.

Conformational Feature Influencing Factors Potential Impact on Reactivity
Methoxy group orientationResonance stabilization, steric hindrance from allyl groupAffects the electronic contribution to the ring and steric access to the C2 position.
Allyl group rotationSteric interactions with the methoxy group and the aromatic ringInfluences the steric environment around the C5 position and the accessibility of the allyl double bond.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Descriptors and Electronic Structure Analysis of 4-Allyl-3-methoxybenzonitrile

A foundational aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. This is typically achieved through quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, a HOMO-LUMO analysis would provide insights into its potential behavior in chemical reactions. For instance, the spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack. A search for specific HOMO-LUMO energy values and orbital visualizations for this compound did not yield any results.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

An MEP analysis of this compound would reveal the electronegative and electropositive regions of the molecule, arising from the influence of the nitrile, methoxy (B1213986), and allyl functional groups. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. Specific MEP maps or charge distribution data for this compound are not available in the current literature.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics.

By employing methods such as Density Functional Theory (DFT), it is possible to model the entire reaction pathway of a chemical transformation. This includes locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

For reactions involving the allyl group of this compound, such as addition or oxidation reactions, computational modeling could provide detailed mechanistic insights. However, no published studies detailing the transition states and reaction energetics for reactions of this specific compound were found.

Cycloaddition reactions are a class of chemical reactions that are particularly well-suited for computational study. The regioselectivity of these reactions—the preference for the formation of one constitutional isomer over another—can often be predicted by analyzing the frontier molecular orbitals of the reacting species.

The allyl group in this compound could potentially participate in cycloaddition reactions. Computational modeling could predict the favored regioisomer by examining the orbital coefficients of the HOMO and LUMO of the allyl group and the corresponding reacting partner. At present, there are no specific computational studies on the regioselectivity of cycloaddition reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the structural or property descriptors of a set of compounds and their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the activity or properties of new, untested compounds.

To develop a QSAR or QSPR model that includes this compound, a dataset of structurally related compounds with measured biological activities or properties would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated for each compound, and statistical methods would be used to build a predictive model. A search of the scientific literature did not identify any QSAR or QSPR studies that have specifically included this compound in their dataset.

Based on the comprehensive search, there is currently no specific published research focused on the computational chemistry and theoretical characterization of "this compound" that would allow for a detailed discussion on the development of its molecular descriptors for predictive modeling or the application of machine learning algorithms for its chemical property prediction.

The available literature and data pertain to analogous compounds or discuss the methodologies in a general sense, without direct application to this compound. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested compound.

Advanced Research Applications and Derivative Chemistry

Role of 4-Allyl-3-methoxybenzonitrile as a Building Block in Complex Chemical Synthesis

The strategic placement of three distinct functional groups—allyl, methoxy (B1213986), and nitrile—on a benzene (B151609) ring makes this compound a valuable and versatile starting material for the synthesis of more complex molecules. The reactivity of both the allyl side chain and the nitrile group can be selectively harnessed to construct a variety of molecular architectures, from novel heterocyclic scaffolds to critical intermediates for the pharmaceutical industry.

The functional groups of this compound serve as handles for constructing a range of heterocyclic rings, which are core components of many biologically active compounds.

Isoxazolines : The carbon-carbon double bond of the allyl group is an excellent dipolarophile for use in 1,3-dipolar cycloaddition reactions. chem-station.com Specifically, it can react with nitrile oxides, often generated in situ from aldoximes or α-nitroketones, to produce 3,5-disubstituted 2-isoxazolines. nih.govnih.gov This cycloaddition is a powerful method for forming a five-membered heterocyclic ring with high regioselectivity. chem-station.commdpi.com The resulting isoxazoline (B3343090) ring is a versatile intermediate in its own right, serving as a precursor to functionalities like γ-amino alcohols and β-hydroxy ketones. nih.gov

Imidazoles : While not a direct reaction, the allyl group can be chemically modified to facilitate imidazole (B134444) synthesis. A plausible route involves the oxidative cleavage of the allyl group, for instance, through ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage. This transformation would yield an aldehyde, which can then serve as a key component in classical imidazole syntheses, such as the Radziszewski synthesis, by reacting with a 1,2-dicarbonyl compound and ammonia (B1221849) or a primary amine. pharmaguideline.com This multi-step process allows the benzonitrile (B105546) scaffold to be incorporated into highly substituted imidazole derivatives.

Selenazoles : The nitrile group of this compound is the key functional group for the synthesis of selenazoles. In a process analogous to the Hantzsch thiazole (B1198619) synthesis, the nitrile is first converted into the corresponding selenoamide. nih.govnih.gov This is typically achieved by reacting the nitrile with a selenium source such as hydrogen selenide (B1212193) (H₂Se), NaHSe, or phosphorus pentaselenide (P₂Se₅). nih.govirapa.org The resulting arylselenoamide is then cyclized by reaction with an α-haloketone (e.g., an α-bromoketone) to yield the 2,4-disubstituted 1,3-selenazole (B15495438) ring. nih.govirapa.org

Table 1: Heterocyclic Synthesis Pathways from this compound
Target HeterocycleReactive Group on Starting MaterialKey Reaction TypeTypical Reagents
IsoxazolineAllyl Group (C=C)1,3-Dipolar CycloadditionNitrile Oxides (R-CNO)
ImidazoleAllyl Group (via oxidation)Oxidative Cleavage followed by Condensation1) O₃ or OsO₄/NaIO₄; 2) Dicarbonyl, NH₃
SelenazoleNitrile Group (-CN)Selenoamide formation followed by Hantzsch Cyclization1) P₂Se₅ or NaHSe; 2) α-Haloketone

This compound can be considered a strategic precursor to 4-formyl-3-methoxybenzonitrile (B1591161), a highly valuable intermediate in the fine chemical and pharmaceutical industries. The synthetic conversion involves a two-step process: first, the isomerization of the allyl group (1-propene) to a more thermodynamically stable propenyl group (2-propene), followed by oxidative cleavage of the resulting double bond to yield the formyl group (-CHO).

The resulting compound, 4-formyl-3-methoxybenzonitrile, is a central building block in the multi-step synthesis of Finerenone. chemicalbook.comgoogle.comtantuchemicals.com Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used for the treatment of chronic kidney disease associated with type 2 diabetes. chemicalbook.comgoogle.com The high purity (>99%) of the 4-formyl-3-methoxybenzonitrile intermediate is critical for its use in the synthesis of this active pharmaceutical ingredient. google.com The ability to access this key intermediate from the allyl precursor highlights the industrial relevance of this compound.

Elucidation of Structure-Activity Relationships in Bioactive Analogs

The this compound scaffold serves as a template for designing new bioactive molecules. By systematically modifying the structure and using computational tools, researchers can explore how specific chemical features influence biological activity, leading to the development of more potent and selective compounds.

Rational drug design involves modifying a chemical scaffold to optimize its interaction with a biological target. While direct structure-activity relationship (SAR) studies on this compound are not widely published, extensive research on the structurally similar natural product eugenol (B1671780) (4-allyl-2-methoxyphenol) provides a valuable blueprint for such investigations. nih.govnih.gov

SAR studies on eugenol analogs have shown that modifications to the allyl group, the methoxy group, and the phenolic hydroxyl group can dramatically alter biological activity, including antioxidant and monoamine oxidase (MAO) inhibitory effects. nih.govnih.govresearchgate.net For example, the presence and position of these groups are crucial for potency and selectivity. nih.gov Applying this knowledge, derivatives of this compound can be rationally designed. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the allyl group can be hydrogenated or oxidized. Each new analog can be tested to build a comprehensive SAR profile, guiding the design of compounds that selectively modulate specific biological pathways.

The potential of a molecule to interact with a biological target, such as an enzyme or receptor, is determined by its molecular recognition features, or pharmacophore. These are the specific steric and electronic properties that govern its binding. The this compound scaffold possesses several key features:

Aromatic Ring : Acts as a rigid core and can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding pocket.

Nitrile Group : The linear cyano group is a strong hydrogen bond acceptor. Its nitrogen atom can form crucial hydrogen bonds with donor residues like serine or asparagine. It is also a polar feature that can engage in dipole-dipole interactions.

Methoxy Group : The oxygen atom of the ether is a hydrogen bond acceptor. The methyl group adds a small lipophilic element and its position on the ring influences the electronic properties of the entire molecule.

Allyl Group : This non-polar side chain can fit into hydrophobic pockets within a protein active site. Its conformational flexibility allows it to adapt to the shape of the binding site.

Docking studies on structurally related compounds like eugenol have illustrated how these motifs interact with protein targets. For example, eugenol has been shown to form hydrogen bonds via its hydroxyl group and engage in hydrophobic interactions via its allyl and methoxy groups within the active sites of proteins like androgen receptors. mdpi.com Similarly, analogs derived from this compound would be expected to utilize their nitrile and methoxy groups as hydrogen bond acceptors and their allyl and phenyl groups for hydrophobic contacts.

Table 2: Molecular Recognition Features of the this compound Scaffold
Molecular FeaturePotential Interaction TypeExample Interacting Partner (Amino Acid Residue)
Aromatic Ringπ-π Stacking, HydrophobicPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Nitrile Group (-CN)Hydrogen Bond Acceptor, Dipole-DipoleSerine (Ser), Threonine (Thr), Asparagine (Asn)
Methoxy Group (-OCH₃)Hydrogen Bond Acceptor, HydrophobicSerine (Ser), Leucine (Leu)
Allyl Group (-CH₂CH=CH₂)Hydrophobic (Van der Waals)Leucine (Leu), Isoleucine (Ile), Valine (Val)

Computational chemistry provides powerful tools for accelerating drug discovery. In silico (computer-based) methods can be used to screen vast libraries of virtual compounds and to optimize promising "hits" into viable "leads."

The this compound scaffold is an ideal starting point for such a process. A typical workflow would involve:

Virtual Library Generation : A large, diverse library of virtual compounds is created by computationally adding various substituents and functional groups to the core this compound structure.

Virtual Screening : This library is then screened against a 3D model of a specific protein target using molecular docking programs. The programs predict the binding mode and estimate the binding affinity of each compound. Compounds with the best predicted scores are identified as initial hits. researchgate.net

Lead Optimization : The most promising hits are then subjected to further computational analysis to optimize their properties. This involves refining the structure to improve binding affinity and selectivity. Additionally, computational models are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, aiming to improve the "drug-likeness" of the compounds before committing to laboratory synthesis. jchr.org This iterative cycle of design, prediction, and refinement allows for the efficient optimization of lead compounds based on the this compound scaffold.

Potential Contributions to Materials Science and Catalysis Research

The bifunctional nature of this compound, possessing both a reactive allyl group and a coordinating nitrile moiety, positions it as a molecule with significant potential in the fields of materials science and catalysis research. While direct studies on this specific compound are not extensively documented, its constituent functional groups suggest a range of advanced applications.

In Materials Science , the allyl group of this compound offers a pathway to novel polymers. Allyl-terminated polymers are a distinct class that allows for the introduction of diverse architectures and functionalities through various chemical reactions. nih.gov The polymerization of allyl monomers can proceed through mechanisms such as free-radical addition. nih.gov This suggests that this compound could serve as a monomer or co-monomer in the synthesis of functional polymers. The incorporation of the benzonitrile unit into a polymer backbone could impart specific properties, such as increased thermal stability and altered solubility. Benzonitrile is utilized as an intermediate for rubber chemicals and as a solvent for nitrile rubber and various resins and polymers. atamanchemicals.com

The nitrile group, being a polar functionality, can influence the intermolecular forces within a polymer, potentially affecting its mechanical and thermal properties. The presence of nitrile groups in polymers, such as in nitrile rubber (a copolymer of butadiene and acrylonitrile), is known to enhance resistance to oils, fuels, and other chemicals. masterorganicchemistry.com Therefore, polymers derived from this compound could be engineered for applications requiring chemical resistance and specific surface properties.

Below is a table summarizing the potential polymer properties that could be influenced by the incorporation of this compound as a monomer:

PropertyInfluence of this compoundPotential Application
Thermal Stability The rigid aromatic ring of the benzonitrile moiety can enhance the thermal stability of the polymer backbone.Development of high-performance plastics and thermally resistant coatings.
Chemical Resistance The polar nitrile group can impart resistance to nonpolar solvents, oils, and fuels.Creation of specialty rubbers, seals, and chemically resistant materials.
Adhesion The polarity of the nitrile and methoxy groups could improve adhesion to various substrates.Formulation of advanced adhesives and coatings.
Functionality The allyl group allows for post-polymerization modification, enabling the grafting of other molecules or cross-linking of the polymer chains. nih.govProduction of functional or "smart" materials with tailored properties.

In Catalysis Research , the nitrile group of this compound can act as a ligand for transition metals. Benzonitrile and its derivatives are known to form coordination complexes with various transition metals, such as palladium, copper, and nickel. wikipedia.orgresearchgate.net These complexes often serve as valuable synthetic intermediates in catalytic reactions because the benzonitrile ligand can be easily displaced by stronger ligands. wikipedia.org

The ability of the nitrile group to coordinate with metal centers suggests that this compound could be employed in several catalytic applications:

Ligand in Homogeneous Catalysis: The molecule could serve as a ligand to stabilize and solubilize metal catalysts in organic solvents. The electronic properties of the catalyst could be tuned by the substituents on the aromatic ring.

Precursor for Heterogeneous Catalysts: The compound could be used to introduce metal species onto a solid support for the preparation of heterogeneous catalysts.

Catalytic Reactions: Benzonitrile derivatives are involved in various catalytic reactions, including C-H amidation, where the nitrile itself can act as a source of nitrogen under certain conditions. nih.govrsc.orgrsc.org

The presence of the allyl group alongside the coordinating nitrile group opens up the possibility of designing catalysts where the allyl functionality can either be involved in a secondary reaction or be used to anchor the catalytic complex to a polymer support.

The following table outlines potential catalytic applications for this compound:

Catalytic ApplicationRole of this compoundPotential Reaction Type
Homogeneous Catalysis Labile ligand for transition metal complexes. wikipedia.orgCross-coupling reactions, hydrogenation, hydration of nitriles. researchgate.net
Supported Catalysis Anchorable ligand for immobilization on polymer supports via the allyl group.Continuous flow reactions, recyclable catalyst systems.
Catalyst Precursor Source of both a ligand and a reactive site for catalyst synthesis.Synthesis of multifunctional catalysts.
Reagent in Catalysis Participant in catalytic cycles, for example, in amidation reactions. nih.govrsc.orgC-N bond formation.

Conclusion and Future Research Directions

Synthesis and Transformation Prospects for 4-Allyl-3-methoxybenzonitrile

The strategic synthesis of this compound is crucial for enabling its broader study and application. Current methodologies provide a solid foundation, but significant opportunities exist for process optimization and the exploration of novel chemical transformations.

One documented approach involves a palladium-catalyzed Stille coupling reaction. ambeed.com This method effectively joins the allyl group to the benzonitrile (B105546) core, demonstrating a viable pathway for its synthesis.

Reaction Reactants Catalyst/Reagents Conditions
Stille Coupling4-bromo-3-methoxybenzonitrile (B54132), Allyl-tributyl-stannaneTetrakis(triphenylphosphine) palladium(0), Lithium chlorideToluene, Reflux, Inert atmosphere ambeed.com

Future research could focus on developing alternative, more environmentally benign, and cost-effective synthetic routes. Exploring other cross-coupling reactions, such as Suzuki or Heck couplings, could offer advantages in terms of reagent toxicity and availability.

Beyond its synthesis, the transformation potential of this compound is vast due to its distinct functional groups. The allyl group can undergo a variety of reactions, including oxidation, reduction, and isomerization, to yield different functionalized derivatives. The nitrile group offers a gateway to other key functionalities, such as primary amines through reduction or carboxylic acids via hydrolysis.

Table of Potential Transformations:

Functional Group Reaction Type Potential Reagents Expected Product
Allyl Oxidation OsO₄, NaIO₄ 4-Formyl-3-methoxybenzonitrile (B1591161)
Allyl Isomerization Base or transition metal catalyst 3-Methoxy-4-(prop-1-en-1-yl)benzonitrile
Nitrile Reduction LiAlH₄ or Catalytic Hydrogenation (4-Allyl-3-methoxyphenyl)methanamine

These transformations would generate a library of novel compounds, each with unique properties and potential applications, underscoring the role of this compound as a versatile synthetic intermediate.

Advancements in Theoretical and Computational Chemical Insights

Theoretical and computational chemistry offer powerful tools to predict and understand the behavior of this compound at a molecular level. While specific computational studies on this compound are not yet widely reported, the application of established theoretical methods could provide profound insights and guide experimental work.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. Such studies, similar to those performed on other complex organic molecules, can predict spectroscopic data (IR, NMR) and offer insights into the molecule's reactivity. scielo.br Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would illuminate the electron-donating and accepting capabilities, crucial for predicting its role in chemical reactions. scielo.br

Table of Suggested Computational Studies:

Computational Method Predicted Properties Potential Insights
Density Functional Theory (DFT) Optimized 3D structure, Bond lengths/angles Understanding steric and electronic effects of substituents.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra Predicting optical properties for materials science applications.
Molecular Dynamics (MD) Conformational analysis, Intermolecular interactions Simulating behavior in different solvents or biological environments.

These computational approaches would not only accelerate the understanding of the fundamental properties of this compound but also facilitate the rational design of new derivatives with tailored characteristics for specific applications.

Emerging Avenues in Advanced Application Development

The unique combination of functional groups in this compound suggests its potential utility in several advanced applications, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry, structurally related compounds containing the allyl-methoxyphenyl motif have been investigated for their biological activities. For instance, derivatives of 4-allyl-2-methoxyphenol (eugenol) have been synthesized and evaluated for their cytotoxicity against cancer cell lines. neliti.com This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. The nitrile group can act as a bioisostere for other functional groups or be transformed into an amine or carboxylic acid to interact with biological targets. The core structure is also present in compounds investigated as inhibitors of enzymes like 12-lipoxygenase, which is involved in various diseases. nih.gov

In materials science, the aromatic nitrile structure is a component of various functional materials. The polarity of the nitrile group and the potential for polymerization or functionalization of the allyl group make this compound an interesting candidate as a monomer or an additive in the synthesis of specialty polymers. These materials could possess unique dielectric properties, thermal stability, or be used in the development of novel organic electronic materials.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science

The most exciting future prospects for this compound lie at the nexus of medicinal chemistry and materials science. Interdisciplinary research can leverage the compound's unique chemical properties to create innovative solutions for complex challenges.

One promising area is the development of functionalized biomaterials. By polymerizing derivatives of this compound, it may be possible to create biocompatible polymers. These materials could then be further functionalized with bioactive molecules, leveraging the reactivity of the nitrile or other introduced groups, for applications in drug delivery systems, tissue engineering scaffolds, or medical device coatings.

Another opportunity involves the creation of novel biosensors. The aromatic core of this compound could be integrated into conductive polymers or attached to sensor surfaces. The molecule could be designed to interact with specific biological targets, with the nitrile group's electronic properties potentially providing a means for electrochemical or fluorescent signal transduction upon binding. This would combine the synthetic versatility of the molecule (medicinal chemistry) with the principles of signal detection and material fabrication (materials science).

By exploring these interdisciplinary avenues, researchers can fully exploit the potential of this compound, transforming it from a simple chemical entity into a building block for the next generation of advanced technologies.

Q & A

Q. What are the recommended synthetic routes for 4-Allyl-3-methoxybenzonitrile in academic research?

  • Methodological Answer : A common approach involves coupling 3-methoxybenzonitrile with an allyl group. For analogs like 4-formyl-3-methoxybenzonitrile, nitrile precursors are functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) . Allylation can be achieved using allyl halides or Grignard reagents under inert conditions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via 1^1H/13^13C NMR and FT-IR (e.g., nitrile stretch ~2220 cm1^{-1}) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Compare 1^1H NMR chemical shifts with deuterated solvents (e.g., CDCl3_3) to identify allyl protons (δ 5.0–6.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks (expected [M+H]+^+ for C11_{11}H11_{11}NO: 178.09) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar nitriles (e.g., 4-formyl-3-methoxybenzonitrile):
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for allylation of 3-methoxybenzonitrile derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3_3)4_4 or Ni(dppp)Cl2_2 for cross-coupling efficiency. Monitor yields via TLC and GC-MS .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). For deuterated analogs (e.g., 4-Methoxy-d3_3-benzoic acid), note isotopic effects on reaction rates .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .

Q. How to resolve discrepancies in spectral data for this compound derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated versions (e.g., allyl-d5_5) to distinguish overlapping NMR signals. Compare with non-deuterated controls .
  • 2D NMR Techniques : Employ COSY and HSQC to assign proton-carbon correlations, especially for allyl/methoxy regiochemistry .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation in ethanol/water) .

Q. What mechanistic insights exist for substituent effects (allyl vs. methoxy) in benzonitrile reactivity?

  • Methodological Answer :
  • Electron Density Analysis : Use DFT calculations (Gaussian 09) to map electron distribution. Methoxy groups are electron-donating (ortho/para-directing), while allyl groups may sterically hinder electrophilic substitution .
  • Kinetic Studies : Compare reaction rates of 4-allyl vs. 4-formyl derivatives in nucleophilic additions. Monitor intermediates via in situ IR .
  • Competitive Experiments : Compete allyl vs. benzyl groups in coupling reactions to assess steric/electronic preferences .

Q. How should researchers validate commercial sources of this compound with limited analytical data?

  • Methodological Answer :
  • In-House Purity Checks : Perform HPLC with internal standards (e.g., 4-methoxybenzonitrile) and quantify impurities .
  • Independent Synthesis : Prepare a small batch using published protocols to compare spectral fingerprints .
  • Third-Party Testing : Submit samples to analytical labs for high-resolution MS or 1^1H NMR (500 MHz) .

Notes

  • Evidence Limitations : Direct data on this compound are sparse; answers extrapolate from analogs (e.g., 4-formyl-3-methoxybenzonitrile).
  • Safety Compliance : Always consult institution-specific protocols despite SDS guidelines .
  • Advanced Tools : Leverage computational chemistry (DFT) and isotopic labeling to address mechanistic ambiguities .

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